
(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toremifene-d6 is a deuterium-labeled version of Toremifene . Toremifene, also known as Z-Toremifene, is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis .
Synthesis Analysis
Toremifene-d6 is intended for use as an internal standard for the quantification of toremifene by GC- or LC-MS . The synthesis of Toremifene-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Toremifene-d6 is C26H22ClD6NO . The formal name is 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-di(methyl-d3)-ethanamine . The InChi Code is InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 .Chemical Reactions Analysis
As a deuterium-labeled compound, Toremifene-d6 is primarily used as an internal standard for the quantification of toremifene by GC- or LC-MS . The deuteration of the drug molecule can potentially affect its pharmacokinetic and metabolic profiles .Physical And Chemical Properties Analysis
Toremifene-d6 is a solid at room temperature . It is soluble in chloroform . The molecular weight of Toremifene-d6 is 412.0 .Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Involvement
(E)-4-Hydroxy Toremifene-d6, a metabolite of Toremifene, is extensively metabolized by cytochrome P450 dependent hepatic mixed function oxidase in humans. This process results in various metabolites, including N-demethyl-toremifene, 4-hydroxy-toremifene, and deamino-hydroxy-toremifene. The metabolism of Toremifene is strongly correlated with activities supported by the CYP3A4 isoform (Berthou et al., 1994).
Pharmacological Effects and Antitumor Action
Toremifene and its metabolites, including 4-hydroxytoremifene, display hormonal effects resembling those of unchanged Toremifene. N-Demethyltoremifene binds to estrogen receptors and inhibits the growth of breast cancer cells. The efficacy of 4-hydroxytoremifene against cancers is weak, except at high doses, indicating its specific pharmacological properties (Kangas, 2004).
Binding Affinities and In Vitro Studies
Studies on the binding affinities of Toremifene and its metabolites, including 4-hydroxytoremifene, for estrogen receptors in rat uterine cytosol, show that both Toremifene and its 4-hydroxy metabolite have similar binding affinities to estradiol (Simberg et al., 1990).
Comparative Metabolic Studies
Toremifene's metabolism to its metabolites, including 4-hydroxy-toremifene, has been compared to that of Tamoxifen in human liver microsomes. The formation of 4-hydroxy-N-desmethyl-toremifene is catalyzed both by CYP2C9 and CYP2D6, showing the role of different cytochrome P450 isoforms in Toremifene's metabolism (Watanabe et al., 2015).
Antioxidant Properties
The antioxidative properties of Toremifene and its metabolites, including 4-hydroxytoremifene, have been studied. These compounds have been found to inhibit chain reactions of lipid peroxidation and act as scavengers of free radicals, indicating their potential role in oxidative stress-related conditions (Ahotupa et al., 1997).
Sulfation and Pharmacogenomics
The sulfation of 4-hydroxy Toremifene and its individual variability have been investigated, showing a significant association with SULT1A1 genotypes and copy number. This study highlights the role of sulfation in Toremifene's pharmacogenomics and response to therapy in breast and prostate cancer (Edavana et al., 2012).
Mass Spectrometry and Metabolite Characterization
The metabolism of Toremifene has been characterized using mass spectrometry, including the detection of metabolites such as 4-hydroxy-toremifene. This approach aids in understanding the drug's metabolic pathways and implications for anti-doping analyses (Mazzarino et al., 2008).
Safety And Hazards
Orientations Futures
Toremifene-d6, as a deuterium-labeled version of Toremifene, continues to be a valuable tool in research, particularly in the development of treatments for conditions like osteoporosis and certain types of cancer . Its use as an internal standard for the quantification of toremifene by GC- or LC-MS makes it a crucial component in drug development and pharmacokinetic studies .
Propriétés
Numéro CAS |
1795153-59-1 |
|---|---|
Nom du produit |
(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer) |
Formule moléculaire |
C26H28ClNO2 |
Poids moléculaire |
428.002 |
Nom IUPAC |
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |
Clé InChI |
OIUCUUXSMIJSEB-GRFQKSJKSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Synonymes |
(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene-d6; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



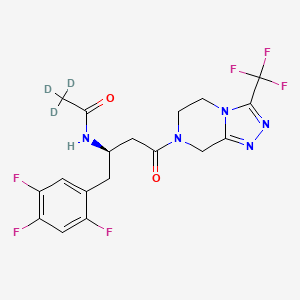
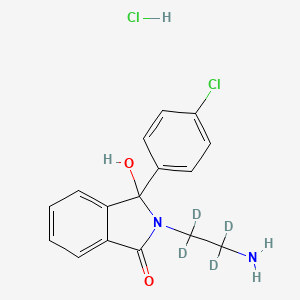
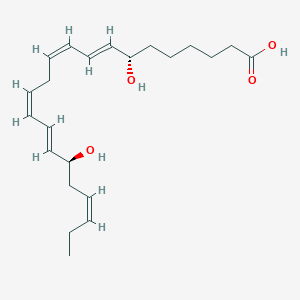
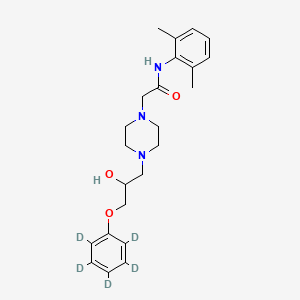
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)
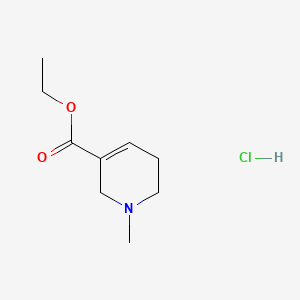
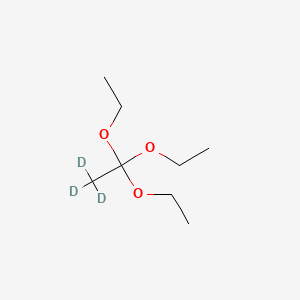
![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)
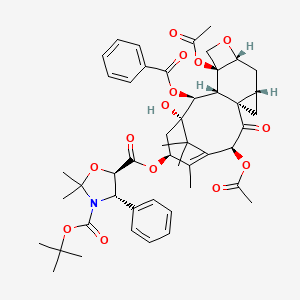
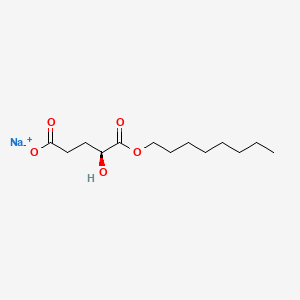
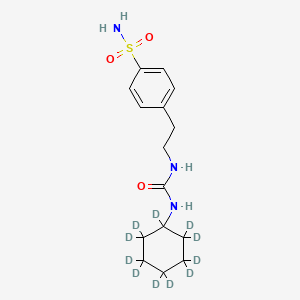
![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)